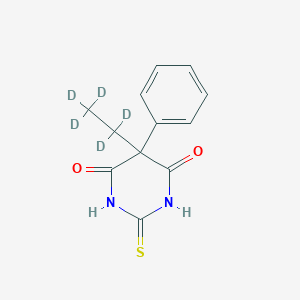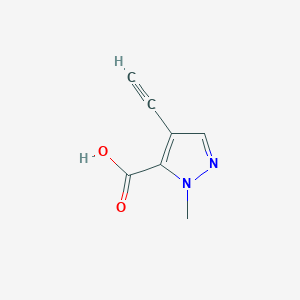
1-Iodo-2,4-bis(propan-2-yl)benzene
Overview
Description
1-Iodo-2,4-bis(propan-2-yl)benzene is a chemical compound with the following properties:
- IUPAC Name : 1-iodo-2,4-diisopropylbenzene
- Molecular Formula : C₁₂H₁₇I
- Molecular Weight : 288.17 g/mol
- Physical Form : Liquid
- Storage Temperature : Room temperature (RT)
Synthesis Analysis
The synthesis of 1-Iodo-2,4-bis(propan-2-yl)benzene involves introducing an iodine atom onto a 2,4-diisopropylbenzene ring. Specific synthetic methods and reaction conditions may vary, but the overall process aims to achieve the desired substitution.
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with two isopropyl groups (propan-2-yl) attached at positions 2 and 4. The iodine atom replaces one of the hydrogen atoms on the benzene ring.
Chemical Reactions Analysis
1-Iodo-2,4-bis(propan-2-yl)benzene can participate in various chemical reactions, including:
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) to form new compounds.
- Arylation Reactions : The compound can serve as an aryl halide in cross-coupling reactions with other aromatic compounds.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)
- Density : Not specified
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H319).
- Precautionary Measures : Handle with care. Avoid contact with skin, eyes, and clothing. Use appropriate protective equipment (P264, P280, P305+P351+P338, P337+P313).
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Future Directions
Research on 1-Iodo-2,4-bis(propan-2-yl)benzene continues to explore its applications in organic synthesis, materials science, and pharmaceuticals. Further investigations into its reactivity, stability, and potential biological activities are warranted.
Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed data, consult relevant peer-reviewed papers and technical documents1.
properties
IUPAC Name |
1-iodo-2,4-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQSTELRKYHMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)I)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475947 | |
| Record name | 1-Iodo-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2,4-bis(propan-2-yl)benzene | |
CAS RN |
2100-20-1 | |
| Record name | 1-Iodo-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Naphtho[2,3-b]furan-3(2H)-one](/img/structure/B1626344.png)






![7-Methyl-10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626357.png)



